molecular formula C10H14Cl2N2 B146391 1-(2-Chlorophenyl)piperazine hydrochloride CAS No. 41202-32-8

1-(2-Chlorophenyl)piperazine hydrochloride

Cat. No.: B146391
CAS No.: 41202-32-8
M. Wt: 233.13 g/mol
InChI Key: GUTWDZXWTKMXPI-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)piperazine hydrochloride is an organic compound with the chemical formula C10H14Cl2N2 · HCl. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is commonly used in medicine as a sedative and antipsychotic agent due to its effects on the central nervous system, where it regulates neurotransmitter activity to alleviate symptoms of mental disorders .

Mechanism of Action

Target of Action

1-(2-Chlorophenyl)piperazine hydrochloride, also known as m-CPP, primarily targets the 5-HT2C serotonin receptors in the brain . These receptors play a crucial role in regulating mood, anxiety, feeding, and reproductive behavior.

Mode of Action

As a 5-HT2C serotonin receptor agonist , m-CPP binds to these receptors and mimics the action of serotonin, a neurotransmitter . This binding triggers a series of reactions within the cell that leads to the activation of the receptor and the subsequent physiological and behavioral responses.

Result of Action

The activation of 5-HT2C receptors by m-CPP can lead to various molecular and cellular effects. For instance, it has been shown to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that m-CPP could potentially influence feeding behavior and body weight regulation.

Safety and Hazards

This compound may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Biochemical Analysis

Biochemical Properties

1-(2-Chlorophenyl)piperazine hydrochloride plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the 5-hydroxytryptamine (5-HT) receptors, where it acts as an agonist . This interaction influences the activity of neurotransmitters, thereby modulating mood and behavior. Additionally, it has been used in the preparation of piperazinyl, phenylpiperidinyl, tetrahydropyridinyl, and tetrahydropyridoindolylbutylbenzindoles, which are known for their 5-HT receptor antagonist activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It acts on the central nervous system and can regulate the activity of neurotransmitters, reducing symptoms of mental disorders . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase urinary isatin excretion in rats, which is associated with elevated catecholamine biosynthesis during stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an agonist at the 5-HT (2A/2C) receptors, leading to changes in neurotransmitter activity . This binding interaction can result in enzyme inhibition or activation, ultimately affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions but may degrade under extreme conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies . The stability and degradation of the compound are crucial factors in its effectiveness and safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate neurotransmitter activity without significant adverse effects. At higher doses, it may cause toxic or adverse effects, such as headache, insomnia, and nausea . These threshold effects are essential for determining the safe and effective dosage range for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. The compound’s distribution can affect its accumulation and therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s effectiveness in modulating cellular processes .

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)piperazine hydrochloride typically involves the reaction of piperazine with 2-chlorobenzophenone, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include:

    Cyclization Reaction: 2-chlorobenzophenone is reacted with piperazine.

    Hydrochloride Formation: The resulting product is treated with hydrochloric acid to form the hydrochloride salt.

For industrial production, the process is scaled up with careful control of reaction temperatures and purification steps to ensure high yield and purity. The reaction temperatures are typically maintained between 90-120°C for the cyclization step and 120-220°C for the subsequent reactions .

Chemical Reactions Analysis

1-(2-Chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Various nucleophiles like amines, thiols, and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives .

Comparison with Similar Compounds

1-(2-Chlorophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

  • 1-(3-Chlorophenyl)piperazine hydrochloride
  • 1-(4-Chlorophenyl)piperazine dihydrochloride
  • 1-(2-Methoxyphenyl)piperazine hydrochloride
  • 1-(4-Nitrophenyl)piperazine

These compounds share a similar piperazine core structure but differ in the position and nature of substituents on the phenyl ring. The unique positioning of the chlorine atom in this compound contributes to its specific pharmacological profile and effects on neurotransmitter systems .

Properties

IUPAC Name

1-(2-chlorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13ClN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTWDZXWTKMXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76835-05-7, 41202-32-8
Record name Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76835-05-7
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Record name Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID30961498
Record name 1-(2-Chlorophenyl)piperazine--hydrogen chloride (1/1)
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Molecular Weight

233.13 g/mol
Source PubChem
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CAS No.

55974-33-9, 41202-32-8, 76835-05-7
Record name Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:?)
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Record name 1-(2-Chlorophenyl)piperazinium chloride
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Record name 1-(o-Chlorophenyl)piperazine hydrochloride
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Record name 1-(2-Chlorophenyl)piperazine--hydrogen chloride (1/1)
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Record name 1-(2-chlorophenyl)piperazinium chloride
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Record name 1-(o-chlorophenyl)piperazine hydrochloride
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Record name 1-(2-Chlorophenyl)piperazine hydrochloride
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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